molecular formula C13H18N2O2 B2713204 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(o-tolyl)urea CAS No. 1251687-47-4

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(o-tolyl)urea

Cat. No.: B2713204
CAS No.: 1251687-47-4
M. Wt: 234.299
InChI Key: JQXMFNFYRMYPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(o-tolyl)urea in Contemporary Chemical Research

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(o-tolyl)urea is a synthetically derived urea compound characterized by a cyclopropylmethyl-hydroxymethyl moiety and an o-tolyl substituent. Its molecular architecture combines a strained cyclopropane ring with a hydroxymethyl group, creating a unique three-dimensional geometry that enhances its potential for targeted molecular interactions. The o-tolyl group (a methyl-substituted phenyl ring at the ortho position) contributes steric and electronic effects that influence solubility and binding affinity.

Urea derivatives, including this compound, are pivotal in medicinal chemistry due to their ability to form hydrogen bonds with biological targets, a property critical for modulating enzyme activity or receptor signaling. Contemporary research has focused on optimizing such derivatives for therapeutic applications, particularly in oncology, where urea-based compounds have demonstrated mechanisms involving DNA repair inhibition and apoptosis induction.

Property Description
Core Structure Urea functional group with cyclopropylmethyl-hydroxymethyl and o-tolyl substituents
Key Features Strain-induced reactivity (cyclopropane), hydrogen-bonding capacity (urea)
Potential Applications Anticancer agent, enzyme inhibitor, molecular scaffold for drug development

Rationale for Academic Investigation

The academic interest in 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(o-tolyl)urea stems from three interrelated factors:

  • Structural Novelty : The juxtaposition of a cyclopropane ring and hydroxymethyl group creates a conformationally restricted system that may enhance selectivity toward biological targets compared to linear analogs. Strain energy in the cyclopropane ring has been shown to increase reactivity, potentially enabling covalent interactions with cysteine residues or other nucleophilic sites in proteins.
  • Drug Design Potential : Urea derivatives are established pharmacophores in FDA-approved therapies, such as sorafenib and lenvatinib, which target kinase pathways in cancer. The o-tolyl group in this compound may mimic hydrophobic pockets in enzyme active sites, while the urea moiety facilitates hydrogen bonding with catalytic residues.
  • Synthetic Versatility : The compound’s modular structure allows for systematic modifications, such as replacing the o-tolyl group with heteroaryl systems or altering the hydroxymethyl chain length, to optimize pharmacokinetic properties.

Recent studies on analogous compounds, such as 1-(5-chloro-2-methoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea, have demonstrated potent antitumor activity via DNA damage potentiation, suggesting a similar mechanism for this derivative.

Historical Context and Discovery of Cyclopropyl-Substituted Urea Derivatives

The history of urea derivatives dates to Friedrich Wöhler’s 1828 synthesis of urea from ammonium cyanate, which dismantled the vitalism theory and founded organic chemistry. Early medicinal applications emerged in the 20th century with antitrypanosomal agents like suramin, a polysulfonated urea derivative. Cyclopropyl-substituted ureas gained prominence later, as the cyclopropane ring’s strain and tetrahedral geometry were recognized for mimicking transition states in enzymatic reactions.

The development of 1-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(o-tolyl)urea reflects advancements in safer synthesis methodologies. Traditional routes relied on phosgene, a toxic reagent, but modern protocols employ alternatives like N,N′-carbonyldiimidazole (CDI) or bis(2,2,2-trifluoroethyl) carbonate to form urea bonds without hazardous byproducts. For example, CDI-mediated coupling of cyclopropylmethyl-hydroxymethyl amines with o-tolyl isocyanates could yield this compound under mild conditions.

Position within the Class of Substituted Ureas and Related Compounds

This compound belongs to the N-substituted urea family, distinguished by its cyclopropyl and aromatic substituents. Key comparisons include:

  • Aryl Ureas : Compounds like sorafenib feature aryl groups that enhance planar stacking with kinase ATP-binding sites. The o-tolyl group here may offer similar benefits while improving metabolic stability via steric shielding of the urea group.
  • Alkyl Ureas : Linear alkyl chains, as in thiourea antidiabetics, prioritize solubility but lack conformational rigidity. The cyclopropane ring addresses this by preorganizing the molecule for target binding.
  • Bioisosteres : Squaramides and cyanoguanidines are non-classical urea replacements used in drugs like cimetidine. However, the native urea scaffold in this compound retains superior hydrogen-bonding fidelity.

A structural analogy exists with lenvatinib impurities, where cyclopropyl-urea motifs are critical for tyrosine kinase inhibition. This suggests potential cross-reactivity with kinase targets, warranting further study.

Scope and Structure of the Present Research Outline

This article systematically examines 1-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(o-tolyl)urea through five lenses:

  • Chemical Synthesis : Methodologies for constructing the cyclopropyl-hydroxymethyl and o-tolyl-urea motifs.
  • Physicochemical Properties : Analysis of solubility, stability, and stereoelectronic effects.
  • Biological Mechanisms : Interaction profiles with cancer-related targets like DNA repair enzymes or kinases.
  • Structure-Activity Relationships (SAR) : Impact of substituent variations on potency and selectivity.
  • Future Directions : Opportunities in prodrug design or combination therapies.

Properties

IUPAC Name

1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-4-2-3-5-11(10)15-12(17)14-8-13(9-16)6-7-13/h2-5,16H,6-9H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXMFNFYRMYPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(o-tolyl)urea typically involves the reaction of 1-(hydroxymethyl)cyclopropylmethanol with o-tolyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(o-tolyl)urea may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The o-tolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(o-tolyl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(o-tolyl)urea exerts its effects involves interactions with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analysis:

  • Substituent Rigidity vs.
  • Phenyl Substitution Position : The o-tolyl group in the target compound introduces steric hindrance near the urea core, which could hinder interactions compared to the m-tolyl isomer’s less obstructed geometry .
  • Polarity: The hydroxymethyl group increases hydrophilicity, likely improving aqueous solubility relative to the nonpolar propyl chain in 1-propyl-3-(m-tolyl)urea.

Comparison with Cyclopropane-Containing Compounds

Montelukast Sodium ()

Montelukast, a leukotriene receptor antagonist, shares structural motifs with the target compound, notably:

  • Cyclopropane rings : Both compounds utilize cyclopropane for conformational restriction.
  • Substituent Chemistry : Montelukast features a carboxymethylcyclopropyl group, contrasting with the hydroxymethyl group in the target compound.
Property Target Compound Montelukast
Functional Groups - Hydroxymethyl
- Urea
- Carboxymethyl
- Sulfanyl
Polarity Moderate (hydroxymethyl) High (carboxylic acid)
Biological Role Hypothetical kinase inhibitor Leukotriene antagonist

Biological Activity

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(o-tolyl)urea (CAS No. 1251687-47-4) is an organic compound characterized by its unique structural features, including a cyclopropyl group and a urea moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(o-tolyl)urea can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}N2_2O
  • Molecular Weight : 220.27 g/mol

This compound features a hydroxymethyl group that enhances its reactivity and potential interactions with biological targets.

The biological activity of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(o-tolyl)urea is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxymethyl group can form hydrogen bonds, while the urea moiety is known to engage with various enzymes and receptors, thereby modulating biochemical pathways.

Interaction with Biomolecules

  • Enzyme Inhibition : The urea group may inhibit specific enzymes by mimicking natural substrates.
  • Receptor Binding : The compound could potentially bind to receptors involved in cellular signaling pathways, influencing physiological responses.

Biological Activity Overview

Research indicates that 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(o-tolyl)urea exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, similar to other urea derivatives that have shown effectiveness against cancer cell lines.
  • Antimicrobial Properties : The compound has been investigated for its potential antibacterial and antifungal activities, which are critical in addressing resistant strains of pathogens.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of related compounds, providing insights into the potential effects of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(o-tolyl)urea:

  • Antitumor Activity : A study on chloroethylnitrosoureas indicated that structural modifications can significantly impact therapeutic efficacy. The findings suggest that similar modifications in 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(o-tolyl)urea could enhance its antitumor activity through mechanisms involving DNA cross-linking and inhibition of cell proliferation .
  • Antimicrobial Activity : Research on monomeric alkaloids demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, it is hypothesized that the structural characteristics of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(o-tolyl)urea may confer similar antimicrobial properties .

Comparative Analysis with Similar Compounds

A comparison with other related compounds reveals differences in biological activity based on structural variations:

Compound NameStructure FeaturesAntitumor ActivityAntimicrobial Activity
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(o-tolyl)ureaHydroxymethyl & o-Tolyl groupsPotentially highInvestigated
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(p-tolyl)ureaHydroxymethyl & p-Tolyl groupsModerateLimited
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(phenyl)ureaHydroxymethyl & Phenyl groupsLowHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.